Fluo 3-AM

Description

Properties

IUPAC Name |

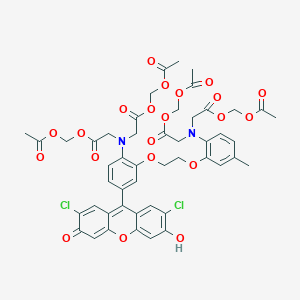

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-4-methylanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H46Cl2N2O21/c1-26-6-8-36(51(18-44(59)69-22-65-27(2)53)19-45(60)70-23-66-28(3)54)42(12-26)63-10-11-64-43-13-31(48-32-14-34(49)38(57)16-40(32)73-41-17-39(58)35(50)15-33(41)48)7-9-37(43)52(20-46(61)71-24-67-29(4)55)21-47(62)72-25-68-30(5)56/h6-9,12-17,57H,10-11,18-25H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJRSUWJSRKGNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H46Cl2N2O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583776 |

Source

|

| Record name | {[(2-{2-[2-(Bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy}-4-methylphenyl)azanediyl]bis[(1-oxoethane-2,1-diyl)oxy]methylene} diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1057.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121714-22-5 |

Source

|

| Record name | {[(2-{2-[2-(Bis{2-[(acetyloxy)methoxy]-2-oxoethyl}amino)-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy}-4-methylphenyl)azanediyl]bis[(1-oxoethane-2,1-diyl)oxy]methylene} diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fluo-3 AM: An In-depth Technical Guide for Cellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluo-3 acetoxymethyl (AM) ester is a high-affinity, fluorescent dye widely utilized for the quantitative measurement of intracellular calcium ([Ca²⁺]i) concentrations.[1][2] As a derivative of Fluo-3, its AM ester form renders the molecule cell-permeant, allowing for passive loading into a wide variety of cell types.[1][2] Once inside the cell, non-specific esterases cleave the AM ester groups, trapping the active, calcium-sensitive Fluo-3 molecule in the cytoplasm.[2][3] Fluo-3 is particularly valued for its large dynamic range, exhibiting a fluorescence intensity increase of over 40-fold upon binding to Ca²⁺, making it an invaluable tool for studying cellular signaling pathways where calcium is a key second messenger.[1][4] This guide provides a comprehensive overview of Fluo-3 AM, its mechanism of action, key quantitative data, detailed experimental protocols, and its application in studying cellular signaling.

Core Properties and Mechanism of Action

Fluo-3 AM is essentially non-fluorescent in its esterified form and in the absence of calcium.[1][4] The process of intracellular calcium measurement using Fluo-3 AM can be broken down into three key steps:

-

Passive Loading: The lipophilic AM ester groups facilitate the passage of Fluo-3 AM across the cell membrane into the cytosol.[2]

-

Intracellular Activation: Cytosolic esterases hydrolyze the AM ester groups, yielding the membrane-impermeant, active form of Fluo-3. This process ensures that the indicator is trapped within the cell.[2][3]

-

Calcium Binding and Fluorescence: In its active form, Fluo-3 acts as a Ca²⁺ chelator. Upon binding to free intracellular calcium, its fluorescence quantum yield increases dramatically, resulting in a bright green fluorescence upon excitation.[3][5]

The fluorescence intensity of Fluo-3 is directly proportional to the concentration of intracellular free calcium, allowing for the dynamic monitoring of calcium transients in real-time.

References

- 1. biotium.com [biotium.com]

- 2. Fluo-3 - Wikipedia [en.wikipedia.org]

- 3. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]

- 4. FLUO 3/AM Membrane-permeable version of FLUO 3. Unlike all other Ca2+ indicators, FLUO 3/AM is non-fluorescent until it is hydrolyzed in the cell by cellular esterases. It is insensitive to Mg2+. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

Fluo-3 AM: An In-Depth Technical Guide to its Mechanism of Action for Calcium Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluo-3 acetoxymethyl (AM) ester is a high-affinity, fluorescent dye widely utilized for the quantitative measurement of intracellular calcium ([Ca²⁺]i), a critical second messenger involved in a myriad of cellular processes. Its utility in techniques such as fluorescence microscopy, flow cytometry, and high-throughput screening has made it an indispensable tool in cellular biology and drug discovery. This technical guide provides a comprehensive overview of the mechanism of action of Fluo-3 AM, detailed experimental protocols, and key quantitative data to facilitate its effective application in research and development.

Core Mechanism of Action

The functionality of Fluo-3 AM as a calcium indicator relies on a two-stage process: cellular loading and enzymatic activation, followed by calcium-dependent fluorescence.

-

Cellular Loading and Activation: Fluo-3 in its acetoxymethyl ester form (Fluo-3 AM) is a lipophilic, non-polar molecule that can readily permeate the cell membrane.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[3][4] This hydrolysis process yields the tetra-anionic carboxylate form, Fluo-3, which is polar and membrane-impermeant, effectively trapping it within the cytoplasm.[2][3]

-

Calcium Binding and Fluorescence: In its unbound, free acid form, Fluo-3 is essentially non-fluorescent.[3][5] Upon binding with free cytosolic calcium ions (Ca²⁺), the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield.[6] This increase in fluorescence intensity, which can be over 100-fold, is directly proportional to the concentration of intracellular free calcium.[7][8] Fluo-3 is excited by visible light, typically from a 488 nm argon-ion laser, and emits a green fluorescence signal with a maximum at approximately 525-526 nm.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Fluo-3. It is important to note that the dissociation constant (Kd) can be influenced by intracellular conditions such as pH, temperature, and protein binding.[2]

| Parameter | Value | Reference(s) |

| Excitation Wavelength (Max) | 506 nm | [9] |

| Emission Wavelength (Max) | 526 nm | [9] |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | [6][7][10] |

| Quantum Yield (at saturating Ca²⁺) | ~0.14 | [6] |

| Fluorescence Intensity Increase | >100-fold | [7][8] |

| Molecular Weight (Fluo-3 AM) | 1129.85 g/mol | [11][12] |

Detailed Experimental Protocol

This protocol provides a general guideline for loading cells with Fluo-3 AM and measuring intracellular calcium. Optimization of dye concentration, loading time, and temperature may be required for specific cell types and experimental conditions.

Materials:

-

Fluo-3 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (B1678239) (optional)

-

Fetal Bovine Serum (FBS) (optional)

-

Cell culture medium

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.[11][13] Store this solution at -20°C, protected from light and moisture.[13]

-

If using, prepare a stock solution of Pluronic® F-127 (e.g., 20% in DMSO).[11]

-

If using, prepare a stock solution of probenecid (e.g., 100 mM in a suitable buffer). Probenecid is an anion transport inhibitor that can help to reduce the leakage of the de-esterified dye from the cells.[7][11]

-

-

Preparation of Loading Buffer:

-

Warm all solutions to room temperature before use.[14]

-

For each experiment, prepare a fresh loading buffer. A common final concentration for Fluo-3 AM is between 1-5 µM.[11]

-

To aid in the dispersion of the lipophilic Fluo-3 AM in the aqueous buffer, it is recommended to first mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting it into the physiological buffer.[11] This results in a final Pluronic® F-127 concentration of approximately 0.02-0.04%.[15]

-

If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.[11]

-

-

Cell Loading:

-

Wash the cells once with the physiological buffer.

-

Remove the buffer and add the Fluo-3 AM loading buffer to the cells.

-

Incubate the cells for 15-60 minutes at 20-37°C.[11] The optimal loading time and temperature should be determined empirically. Incubation at 37°C can sometimes lead to compartmentalization of the dye in organelles; performing the incubation at room temperature can mitigate this issue.[13]

-

-

De-esterification and Washing:

-

After loading, wash the cells twice with fresh, indicator-free physiological buffer to remove any extracellular Fluo-3 AM.[13]

-

Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the intracellular Fluo-3 AM by cellular esterases.[11][16]

-

-

Fluorescence Measurement:

Conclusion

Fluo-3 AM remains a cornerstone for intracellular calcium measurement due to its robust fluorescence response and compatibility with common instrumentation. A thorough understanding of its mechanism of action, from cell entry and activation to calcium-dependent fluorescence, is paramount for its successful application. By following optimized protocols and considering the key quantitative parameters, researchers can effectively leverage Fluo-3 AM to unravel the complex roles of calcium signaling in health and disease.

References

- 1. antibodiesinc.com [antibodiesinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluo-3 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]

- 6. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]

- 7. Fluo-3 | AAT Bioquest [aatbio.com]

- 8. Molecular Probes™ Fluo-3, AM, Calcium Indicator | Fisher Scientific [fishersci.ca]

- 9. biotium.com [biotium.com]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. abpbio.com [abpbio.com]

- 12. FLUO 3/AM | Hello Bio [hellobio.com]

- 13. biotium.com [biotium.com]

- 14. ionbiosciences.com [ionbiosciences.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. researchgate.net [researchgate.net]

The Principle of Fluo-3 AM: An In-depth Technical Guide for Cellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles behind Fluo-3 acetoxymethyl (AM) ester fluorescence for the measurement of intracellular calcium ([Ca²⁺]i), a critical second messenger in numerous signaling pathways. This document details the mechanism of action, key quantitative parameters, experimental protocols, and visual representations of the underlying processes to facilitate its application in research and drug development.

Core Principle of Fluo-3 AM Fluorescence

Fluo-3 AM is a high-affinity, fluorescent chelator of calcium ions (Ca²⁺) that is widely used to detect and quantify changes in intracellular calcium concentration.[1][2] Its utility is based on a clever chemical design that allows it to be efficiently delivered into living cells and subsequently trapped, where it can then report on local Ca²⁺ levels through a dramatic increase in fluorescence intensity.[3][4]

The process can be broken down into three key stages:

-

Cell Loading: Fluo-3 in its native form is a highly polar molecule that cannot passively cross the cell membrane.[5] To overcome this, it is chemically modified with acetoxymethyl (AM) ester groups. These groups render the molecule more lipophilic, allowing it to readily permeate the cell membrane and enter the cytoplasm.[5][6]

-

Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[3][4] This enzymatic action regenerates the original, polar Fluo-3 molecule, which is now trapped within the cytosol as it can no longer diffuse back across the cell membrane.[3][7] This ensures that the fluorescence signal originates from within the cell.

-

Calcium-Dependent Fluorescence: In its Ca²⁺-free form, Fluo-3 is essentially non-fluorescent.[3][6] Upon binding to intracellular Ca²⁺, the molecule undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, leading to a dramatic enhancement of its fluorescence intensity (typically over 100-fold).[6][8] This increase in fluorescence is directly proportional to the concentration of free cytosolic Ca²⁺, allowing for real-time monitoring of calcium signaling events.[9] Fluo-3 is excited by visible light, typically with an argon-ion laser at 488 nm, and its emission maximum is around 525 nm.[3][6]

Quantitative Data for Fluo-3 AM

The following table summarizes the key quantitative parameters of Fluo-3, which are essential for designing and interpreting experiments.

| Parameter | Value | Reference(s) |

| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | [6][9] |

| Emission Wavelength (Ca²⁺-bound) | ~526 nm | [6][9] |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | [6][10] |

| Fluorescence Intensity Increase upon Ca²⁺ Binding | >100-fold | [6][8] |

| Quantum Yield (Ca²⁺-saturated) | ~0.14 - 0.15 | [6][11] |

Detailed Experimental Protocol for Fluo-3 AM Cell Loading and Fluorescence Measurement

This protocol provides a general guideline for loading cells with Fluo-3 AM and measuring intracellular calcium. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Fluo-3 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (B1678239) (optional)

-

Cell culture medium

-

Adherent or suspension cells

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.[12] Store this solution at -20°C, protected from light.

-

Prepare a 10-20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.[9][12] This non-ionic detergent helps to disperse the lipophilic Fluo-3 AM in the aqueous loading buffer.

-

(Optional) Prepare a 100-250 mM stock solution of probenecid in a suitable buffer.[12][13] Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified Fluo-3 from the cells.[6][12]

-

-

Preparation of Loading Buffer:

-

Warm the physiological buffer (e.g., HBSS) to the desired loading temperature (typically 20-37°C).[12]

-

For a final Fluo-3 AM concentration of 1-5 µM, dilute the Fluo-3 AM stock solution into the physiological buffer.[12]

-

To aid in the dispersion of Fluo-3 AM, first mix an equal volume of the Fluo-3 AM stock solution with the Pluronic® F-127 stock solution before diluting into the buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[12][13]

-

(Optional) Add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[12]

-

-

Cell Loading:

-

For adherent cells: Remove the culture medium and wash the cells with the physiological buffer. Add the Fluo-3 AM loading buffer to the cells.

-

For suspension cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend the cells in the Fluo-3 AM loading buffer.

-

Incubate the cells with the Fluo-3 AM loading buffer for 15-60 minutes at a controlled temperature (e.g., 37°C or room temperature).[12] Note that incubation at 37°C may increase the activity of anion transporters, potentially leading to greater dye leakage.[6]

-

-

Washing and De-esterification:

-

After the incubation period, remove the loading buffer and wash the cells 2-3 times with fresh, warm physiological buffer (containing probenecid if used during loading) to remove any extracellular Fluo-3 AM.[12]

-

Incubate the cells in the fresh buffer for an additional 30 minutes to allow for complete de-esterification of the intracellular Fluo-3 AM by cellular esterases.[12]

-

-

Fluorescence Measurement:

-

Excite the cells at approximately 488-506 nm and measure the fluorescence emission at around 525 nm using a suitable instrument such as a fluorescence microscope, plate reader, or flow cytometer.[3][13]

-

Record a baseline fluorescence before stimulating the cells with an agonist or treatment that is expected to alter intracellular calcium levels.

-

Add the stimulus and continue to record the fluorescence intensity over time to monitor the changes in intracellular calcium.

-

Visualizing the Process: Diagrams

To further elucidate the principles and workflows described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of Fluo-3 AM action in a cell.

Caption: Experimental workflow for a Fluo-3 AM assay.

Caption: A typical signaling pathway leading to intracellular calcium release.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fluo-3 AM, Fluorescent calcium Indicator (CAS 121714-22-5) | Abcam [abcam.com]

- 3. Fluo-3 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluo-3 | AAT Bioquest [aatbio.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. biotium.com [biotium.com]

- 10. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 11. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]

- 12. abpbio.com [abpbio.com]

- 13. docs.aatbio.com [docs.aatbio.com]

Fluo-3-AM: A Technical Guide to Excitation, Emission, and Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluo-3-acetoxymethyl (AM), a widely used fluorescent indicator for the measurement of intracellular calcium. This document details its spectral properties, provides a consolidated experimental protocol for its use, and illustrates key processes through clear diagrams.

Core Principles of Fluo-3-AM

Fluo-3-AM is a cell-permeant dye that, upon entering a cell, is cleaved by intracellular esterases to its active, calcium-sensitive form, Fluo-3.[1] In its free, unbound state, Fluo-3 is practically non-fluorescent.[2] However, upon binding with Ca²⁺, its fluorescence intensity increases dramatically, by as much as 40 to over 100-fold.[3][4] This substantial increase in fluorescence allows for the sensitive detection of changes in intracellular calcium concentrations.[5] The dye is excited by visible light, which minimizes cellular photodamage and autofluorescence, making it compatible with common instrumentation such as confocal microscopes and flow cytometers.[2][4]

Spectral and Physicochemical Properties

The spectral characteristics of Fluo-3 are critical for designing and executing experiments. The following table summarizes the key quantitative data for the active, Ca²⁺-bound form of Fluo-3.

| Property | Value | Notes |

| Excitation Maximum (λex) | 506 nm[6][7][8][9][10] | Compatible with 488 nm argon-ion laser lines.[4] |

| Emission Maximum (λem) | 525-526 nm[7][8][10][11][12] | |

| Dissociation Constant (Kd) for Ca²⁺ | 390 nM[6][11] | This value can be influenced by intracellular conditions such as pH, protein concentration, and temperature.[3] |

| Quantum Yield (Φ) | ~0.14 (at saturating Ca²⁺)[6] | |

| Molar Extinction Coefficient (ε) | 86,000 cm⁻¹M⁻¹[6][10] | At 506 nm after hydrolysis. |

| Molecular Weight | 1129.85 g/mol [7][12][13] | |

| Solubility | DMSO[11] |

Experimental Protocol: Measurement of Intracellular Calcium

This protocol synthesizes common methodologies for loading cells with Fluo-3-AM and measuring intracellular calcium. Optimization for specific cell types and experimental conditions is recommended.[3]

I. Reagent Preparation

-

Fluo-3-AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-3-AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][12] Store this solution at -20°C, protected from light and moisture.[3]

-

Pluronic F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This non-ionic detergent aids in the dispersion of the water-insoluble Fluo-3-AM in aqueous media.[10][12]

-

Probenecid Stock Solution (Optional): Prepare a 25 mM stock solution of probenecid. Probenecid can be used to inhibit organic anion transporters, which may extrude the active Fluo-3 dye from the cells.[12][14]

-

Assay Buffer: A common buffer is Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose (KRH-glc) buffer.[2][3]

II. Cell Loading

-

Cell Preparation: Plate cells in a suitable format for the intended measurement instrument (e.g., 96-well plates, coverslips for microscopy).[15]

-

Loading Solution Preparation: Dilute the Fluo-3-AM stock solution into the assay buffer to a final working concentration of 1-5 µM.[5][12] For improved dye loading, first mix the Fluo-3-AM stock solution with an equal volume of 20% Pluronic F-127 before dilution in the buffer.[12] If using probenecid, add it to the final loading solution at a concentration of 1-2.5 mM.[12]

-

Incubation: Remove the cell culture medium and add the Fluo-3-AM loading solution to the cells. Incubate for 15-60 minutes at room temperature or 37°C, protected from light.[12] Note that incubation at 37°C may promote dye compartmentalization into organelles.[3]

III. De-esterification and Measurement

-

Washing: After incubation, wash the cells twice with fresh, warm assay buffer to remove extracellular Fluo-3-AM.[2][3]

-

De-esterification: Incubate the cells in fresh assay buffer for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases.[2][12]

-

Fluorescence Measurement: Measure the fluorescence intensity using an appropriate instrument with excitation set near 506 nm (e.g., 488 nm or 490-500 nm) and emission detection around 525-535 nm.[2][11][16] A baseline fluorescence reading should be taken before the application of a stimulus.

Visualizing Key Processes

To better understand the workflow and underlying mechanisms, the following diagrams have been generated.

Caption: De-esterification and activation of Fluo-3-AM within the cell.

Caption: A typical experimental workflow for using Fluo-3-AM.

Caption: General calcium signaling pathway measured by Fluo-3.

References

- 1. researchgate.net [researchgate.net]

- 2. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]

- 3. biotium.com [biotium.com]

- 4. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]

- 7. FLUO 3/AM Membrane-permeable version of FLUO 3. Unlike all other Ca2+ indicators, FLUO 3/AM is non-fluorescent until it is hydrolyzed in the cell by cellular esterases. It is insensitive to Mg2+. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Fluo-3 AM | CAS 121714-22-5 | Cayman Chemical | Biomol.com [biomol.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. biotium.com [biotium.com]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. abpbio.com [abpbio.com]

- 13. FLUO 3/AM | Hello Bio [hellobio.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. labs.pbrc.edu [labs.pbrc.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fluo-3 AM for Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluo-3 acetoxymethyl (AM) ester, a widely used fluorescent indicator for measuring intracellular calcium concentrations. Below, you will find detailed information on its mechanism of action, key properties, experimental protocols, and data interpretation, designed to assist researchers in obtaining accurate and reproducible results.

Introduction to Fluo-3 AM

Fluo-3 is a fluorescent calcium indicator that exhibits a substantial increase in fluorescence intensity upon binding to Ca²⁺.[1][2] It is excitable by the 488 nm argon-ion laser line, making it compatible with common fluorescence microscopy and flow cytometry instrumentation.[2] The acetoxymethyl (AM) ester form, Fluo-3 AM, is a cell-permeant version of the dye that can be passively loaded into live cells.[3] Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Fluo-3 in the cytoplasm.[3] This hydrolyzed Fluo-3 is the active calcium indicator.

Mechanism of Action

The process of using Fluo-3 AM to measure intracellular calcium involves several key steps, from loading the dye into the cell to detecting the fluorescence signal.

Caption: Mechanism of Fluo-3 AM action for intracellular calcium detection.

Quantitative Data

The following tables summarize the key quantitative properties of Fluo-3.

Table 1: Spectroscopic and Chemical Properties of Fluo-3

| Property | Value | Reference(s) |

| Excitation Wavelength (max) | 506 nm | [4] |

| Emission Wavelength (max) | 526 nm | [4] |

| Dissociation Constant (Kd) for Ca²⁺ (in vitro) | ~390 nM | [1][2] |

| Dissociation Constant (Kd) for Ca²⁺ (in situ) | Can be significantly higher (e.g., ~898 nM) | [5] |

| Molecular Weight (Fluo-3 AM) | 1129.85 g/mol | [6] |

| Quantum Yield (Ca²⁺-saturated) | ~0.14 | [7] |

| Fluorescence Intensity Increase (upon Ca²⁺ binding) | >100-fold | [1][2] |

Table 2: Recommended Reagent Concentrations for Cell Loading

| Reagent | Stock Concentration | Working Concentration | Purpose | Reference(s) |

| Fluo-3 AM | 1-5 mM in anhydrous DMSO | 1-5 µM in physiological buffer | Calcium indicator | [6][8] |

| Pluronic® F-127 | 20% (w/v) in DMSO | 0.02% (final concentration) | Dispersing agent to aid dye solubilization | [6][8] |

| Probenecid (B1678239) | Varies (prepare stock) | 1-2.5 mM in physiological buffer | Anion-transport inhibitor to reduce dye leakage | [6] |

Experimental Protocols

This section provides a detailed methodology for using Fluo-3 AM to measure intracellular calcium.

Reagent Preparation

-

Fluo-3 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store desiccated at -20°C and protected from light.[4]

-

Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic® F-127 in DMSO.

-

Physiological Buffer: Use a buffered physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose (KRH-glc) buffer, pH 7.2-7.4.[1]

Cell Loading Protocol

The optimal loading conditions can vary between cell types and should be empirically determined.

-

Prepare Loading Solution:

-

For each experiment, dilute the Fluo-3 AM stock solution into the physiological buffer to a final working concentration of 1-5 µM.[6][8]

-

To aid in the dispersion of the nonpolar Fluo-3 AM, first mix an equal volume of the Fluo-3 AM stock solution with the 20% Pluronic® F-127 stock solution before diluting into the buffer.[6] This results in a final Pluronic® F-127 concentration of approximately 0.02%.

-

If dye leakage is a concern, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[6]

-

-

Cell Incubation:

-

Washing and De-esterification:

-

After incubation, wash the cells 2-3 times with fresh, indicator-free physiological buffer to remove extracellular Fluo-3 AM.[9]

-

Incubate the cells in the indicator-free buffer for an additional 30 minutes to allow for complete de-esterification of the intracellular Fluo-3 AM by cellular esterases.[6][8]

-

Intracellular Calcium Measurement

-

Baseline Fluorescence: Before stimulating the cells, acquire a baseline fluorescence reading (F_baseline).

-

Cell Stimulation: Add the agonist or compound of interest to stimulate a calcium response.

-

Fluorescence Monitoring: Continuously record the fluorescence intensity over time using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~488-506 nm and emission at ~526 nm.[4]

In Situ Calibration of Intracellular Calcium Concentration

To convert fluorescence intensity values into absolute intracellular calcium concentrations, an in situ calibration is necessary. This is typically performed at the end of an experiment on the same cells.

-

Determine Maximum Fluorescence (F_max):

-

Add a calcium ionophore (e.g., 5-10 µM ionomycin) to the cells in the presence of a high concentration of extracellular calcium (e.g., 1-2 mM CaCl₂). This will saturate the intracellular Fluo-3 with Ca²⁺.

-

Record the maximum fluorescence intensity (F_max).

-

-

Determine Minimum Fluorescence (F_min):

-

Following the F_max measurement, chelate all available calcium by adding a high concentration of a calcium chelator (e.g., 10-20 mM EGTA) to the cells. The pH of the EGTA solution should be adjusted to be physiological.

-

Record the minimum fluorescence intensity (F_min).

-

-

Calculate Intracellular Calcium Concentration:

-

The intracellular calcium concentration ([Ca²⁺]i) can be calculated using the following equation, derived from Grynkiewicz et al. (1985): [Ca²⁺]i = Kd * [(F - F_min) / (F_max - F)] Where:

-

[Ca²⁺]i is the intracellular calcium concentration.

-

Kd is the dissociation constant of Fluo-3 for Ca²⁺. It is important to use an in situ determined Kd if possible, as it can differ from the in vitro value.[5]

-

F is the experimental fluorescence intensity at any given time.

-

F_min is the minimum fluorescence intensity in the absence of calcium.

-

F_max is the maximum fluorescence intensity at calcium saturation.

-

-

Mandatory Visualizations

Experimental Workflow

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. biotium.com [biotium.com]

- 5. ulab360.com [ulab360.com]

- 6. abpbio.com [abpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluo-3-AM Assay [protocols.io]

- 9. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]

Fluo-3 AM: An In-Depth Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluo-3 acetoxymethyl (AM) ester is a vital fluorescent indicator used extensively in neuroscience to investigate the intricate dynamics of intracellular calcium (Ca²⁺). As a key second messenger, calcium is integral to a multitude of neuronal processes, including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis. Fluo-3 AM's ability to provide a visual and quantitative measure of Ca²⁺ fluctuations has made it an indispensable tool for dissecting these complex signaling pathways. This guide offers a comprehensive overview of Fluo-3 AM's applications in neuroscience, complete with detailed experimental protocols, comparative data, and visual representations of key signaling pathways and workflows.

Fluo-3 is a visible light-excitable dye, making it compatible with standard argon-ion laser sources at 488 nm and minimizing phototoxicity compared to UV-excitable indicators.[1] Its AM ester form allows it to readily cross cell membranes, whereupon intracellular esterases cleave the AM group, trapping the now Ca²⁺-sensitive Fluo-3 molecule within the neuron.[1] In its Ca²⁺-free state, Fluo-3 is virtually non-fluorescent; however, upon binding to Ca²⁺, its fluorescence intensity increases by approximately 60 to 80 times.[1]

Core Principles and Mechanism of Action

The utility of Fluo-3 AM in neuroscience research is predicated on its ability to accurately report changes in intracellular Ca²⁺ concentration. The fundamental workflow for its use involves several key steps: loading the dye into the cells, hydrolysis of the AM ester, Ca²⁺ binding, and fluorescence detection.

Quantitative Data: Comparison of Fluo-3 AM with Other Calcium Indicators

The choice of a calcium indicator is critical and depends on the specific experimental requirements. The following table summarizes the key properties of Fluo-3 AM in comparison to other commonly used calcium indicators in neuroscience.

| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Fluorescence Increase upon Ca²⁺ Binding | Quantum Yield (Ca²⁺-saturated) |

| Fluo-3 | ~390 nM | ~506 | ~526 | >100-fold | ~0.14 |

| Fluo-4 | ~345 nM | ~494 | ~516 | >100-fold | ~0.33 |

| Fluo-3FF | 42 µM | ~462 | ~526 | >100-fold | Not Reported |

| Oregon Green BAPTA-1 (OGB-1) | ~170 nM | ~494 | ~523 | ~14-fold | ~0.6 |

| Rhod-2 | ~570 nM | ~552 | ~576 | >100-fold | ~0.2 |

Note: Values can vary depending on the experimental conditions (e.g., temperature, pH, ionic strength).

Experimental Protocols

Protocol 1: Loading Fluo-3 AM into Cultured Neurons

This protocol provides a general guideline for loading Fluo-3 AM into adherent cultured neurons.

Materials:

-

Fluo-3 AM (1 mM stock solution in anhydrous DMSO)

-

Pluronic F-127 (20% w/v solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or desired physiological buffer

-

Probenecid (B1678239) (optional, to prevent dye leakage)

Procedure:

-

Prepare Loading Solution:

-

Warm the Fluo-3 AM stock solution and Pluronic F-127 solution to room temperature.

-

For a final concentration of 4 µM Fluo-3 AM, dilute the 1 mM stock solution in HBSS.[1]

-

To aid in dye solubilization, first mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic F-127 before diluting in HBSS. This results in a final Pluronic F-127 concentration of approximately 0.02%.

-

-

Cell Loading:

-

Remove the culture medium from the neuronal cultures.

-

Wash the cells once with pre-warmed (37°C) HBSS.

-

Add the Fluo-3 AM loading solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.[1]

-

-

Washing and De-esterification:

-

Remove the loading solution and wash the cells three times with pre-warmed HBSS to remove extracellular dye.[1]

-

(Optional) The wash buffer can be supplemented with 1-2.5 mM probenecid to inhibit organic anion transporters and reduce dye leakage.

-

Incubate the cells in fresh HBSS for an additional 10-30 minutes at 37°C to allow for complete de-esterification of the Fluo-3 AM.[1]

-

-

Imaging:

-

Mount the coverslip with the loaded neurons in an imaging chamber.

-

Monitor fluorescence using an excitation wavelength of approximately 490-500 nm and collecting emission at around 528 nm.[1]

-

Protocol 2: Loading Fluo-3 AM into Acute Brain Slices

Loading AM ester dyes into brain slices can be more challenging due to the tissue thickness. This protocol is adapted from methods used for similar dyes like Fluo-4 AM.[2][3]

Materials:

-

Fluo-3 AM (1 mM stock solution in anhydrous DMSO)

-

Pluronic F-127 (20% w/v solution in DMSO)

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂

-

Sonicator

Procedure:

-

Prepare Loading Solution:

-

Slice Loading:

-

After preparing acute brain slices, allow them to recover for at least 1-2 hours in oxygenated aCSF.[2][3]

-

Transfer the slices to the Fluo-3 AM loading solution and incubate for 45-75 minutes at room temperature or 37°C, protected from light.[2][3] The optimal temperature and time may need to be determined empirically.

-

-

Washing:

-

After incubation, transfer the slices back to fresh, oxygenated aCSF for at least 30 minutes before imaging to allow for de-esterification and to wash out excess dye.

-

-

Imaging:

-

Transfer a slice to the recording chamber of the microscope and perfuse with oxygenated aCSF.

-

Use two-photon or confocal microscopy for imaging calcium dynamics within the slice.

-

Applications in Neuroscience Research

Investigating Synaptic Activity and Plasticity

Fluo-3 AM is a valuable tool for visualizing calcium transients at both presynaptic and postsynaptic terminals, providing insights into synaptic transmission and plasticity.

a. Postsynaptic Calcium Influx via NMDA Receptors:

Activation of N-methyl-D-aspartate (NMDA) receptors, a key event in synaptic plasticity, leads to a significant influx of Ca²⁺ into the postsynaptic neuron. Fluo-3 AM can be used to monitor these Ca²⁺ transients.

b. Presynaptic Calcium Dynamics:

Fluo-3 AM can also be used to study Ca²⁺ dynamics in presynaptic terminals, which are crucial for neurotransmitter release. Although challenging due to the small size of presynaptic boutons, techniques like local dye application to fiber tracts can selectively label these structures.

Monitoring G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs in the brain, particularly Gq-coupled receptors, signal through the phospholipase C (PLC) pathway, leading to the release of Ca²⁺ from intracellular stores. Fluo-3 AM is an excellent tool for monitoring the activity of these receptors.

Calcium Signaling in Glial Cells

Fluo-3 AM is also instrumental in studying calcium signaling in glial cells, such as astrocytes. Astrocytes exhibit complex calcium dynamics that are involved in neuron-glia communication and the regulation of synaptic activity.[4]

Advantages and Disadvantages of Fluo-3 AM

Advantages:

-

Visible Light Excitation: Reduces phototoxicity and cellular autofluorescence compared to UV-excitable dyes.[1]

-

High Fluorescence Enhancement: A large increase in fluorescence upon Ca²⁺ binding provides a good signal-to-noise ratio.[1]

-

Compatibility: Works well with standard confocal microscopy and flow cytometry equipment.[5]

Disadvantages:

-

Single-Wavelength Indicator: Fluorescence intensity is dependent on dye concentration, cell thickness, and illumination intensity, making ratiometric measurements for absolute Ca²⁺ quantification challenging.

-

Lower Brightness than Fluo-4: Fluo-4, a derivative of Fluo-3, is significantly brighter due to a higher quantum yield, allowing for use at lower concentrations.[6]

-

Potential for Compartmentalization: Like other AM ester dyes, Fluo-3 AM can sometimes accumulate in organelles like mitochondria, which can complicate the interpretation of cytosolic Ca²⁺ signals.

-

Photobleaching: Can be susceptible to photobleaching during prolonged imaging sessions.

In Vivo Calcium Imaging

While Fluo-3 AM has been used for in vivo imaging, newer generations of chemical indicators (e.g., Fluo-4 AM, Oregon Green BAPTA-1 AM) and genetically encoded calcium indicators (GECIs) like GCaMPs are now more commonly employed for in vivo applications due to their improved brightness, signal-to-noise ratio, and the cell-type specific targeting capabilities of GECIs.[7][8] However, the principles of AM dye loading for in vivo imaging, often involving pressure ejection from a micropipette into the brain region of interest, are similar for Fluo-3 AM.[7][8]

Conclusion

Fluo-3 AM remains a cornerstone of neuroscience research, providing a robust and accessible method for investigating the multifaceted roles of calcium in neuronal function. Its ease of use, compatibility with standard imaging systems, and substantial fluorescence enhancement upon calcium binding have solidified its place in the neuroscientist's toolkit. While newer indicators offer certain advantages, a thorough understanding of Fluo-3 AM's properties and protocols, as outlined in this guide, is essential for its effective application in unraveling the complexities of the nervous system.

References

- 1. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]

- 2. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue | PLOS One [journals.plos.org]

- 4. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]

- 5. abpbio.com [abpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice - PMC [pmc.ncbi.nlm.nih.gov]

Discovering Cellular Processes with Fluo-3 AM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluo-3 acetoxymethyl (AM) ester, a widely used fluorescent indicator for the measurement of intracellular calcium ([Ca²⁺]i). We will delve into its mechanism of action, provide detailed experimental protocols for its use, present key quantitative data in a structured format, and visualize complex cellular signaling pathways and experimental workflows. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize Fluo-3 AM in their studies of cellular processes.

Introduction to Fluo-3 AM

Fluo-3 is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1] Its acetoxymethyl (AM) ester form, Fluo-3 AM, is a cell-permeant derivative that can be readily loaded into living cells.[2][3] Once inside the cell, intracellular esterases cleave the AM ester group, trapping the active, calcium-sensitive Fluo-3 molecule in the cytoplasm.[2][4] This property makes Fluo-3 AM an invaluable tool for monitoring [Ca²⁺]i dynamics in a variety of cell types and experimental systems, including flow cytometry, fluorescence microscopy, and high-throughput screening.[5][6][7]

The fluorescence of Fluo-3 is essentially negligible in the absence of Ca²⁺, but it can increase by more than 100-fold upon calcium binding.[6][8] This large dynamic range provides excellent sensitivity for detecting transient changes in intracellular calcium concentrations that are central to a myriad of cellular signaling pathways.[6]

Mechanism of Action

The utility of Fluo-3 AM as a calcium indicator hinges on a two-step process: cellular loading and calcium-dependent fluorescence.

-

Cellular Loading : The AM ester modification renders the Fluo-3 molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell.[2]

-

Intracellular Activation : Once in the cytoplasm, non-specific esterases hydrolyze the AM ester groups. This cleavage results in the formation of the polar, membrane-impermeant Fluo-3 molecule, which is effectively trapped within the cell.[4] This active form of the dye is a Ca²⁺ chelator.

-

Calcium Binding and Fluorescence : In its Ca²⁺-free form, Fluo-3 is practically non-fluorescent. Upon binding to intracellular Ca²⁺, the dye undergoes a conformational change that results in a dramatic increase in its fluorescence emission. The intensity of the fluorescence signal is directly proportional to the concentration of free cytosolic calcium.

Quantitative Data

The following tables summarize the key quantitative properties of Fluo-3.

| Property | Value | Reference(s) |

| Excitation Wavelength (max) | ~506 nm | |

| Emission Wavelength (max) | ~526 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM (in vitro) | [7] |

| Fluorescence Enhancement | > 100-fold | [6][8] |

| Quantum Yield (Ca²⁺-saturated) | ~0.14 - 0.18 | [7][8] |

Table 1: Spectroscopic and Chemical Properties of Fluo-3

| Parameter | Typical Range | Notes | Reference(s) |

| Loading Concentration | 1 - 10 µM | Optimal concentration is cell-type dependent and should be determined empirically. | [3] |

| Loading Time | 15 - 60 minutes | Incubation time can be adjusted to optimize dye loading and minimize cytotoxicity. | [9] |

| Loading Temperature | Room Temperature to 37°C | Loading at 37°C can sometimes lead to compartmentalization of the dye in organelles. | [9] |

| Pluronic® F-127 | 0.02% (w/v) | A non-ionic surfactant used to aid in the dispersion of the water-insoluble Fluo-3 AM in aqueous loading buffers. | [2][10] |

| Probenecid (B1678239) | 1 - 2.5 mM | An anion-exchange transport inhibitor that can be used to reduce the leakage of the de-esterified Fluo-3 from the cell, thereby improving signal stability. | [9] |

Table 2: Typical Experimental Parameters for Fluo-3 AM Loading

Experimental Protocols

General Protocol for Cell Loading with Fluo-3 AM

This protocol provides a general guideline for loading adherent or suspension cells with Fluo-3 AM. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Fluo-3 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or physiological buffer

-

Probenecid (optional)

Procedure:

-

Prepare a Fluo-3 AM stock solution: Dissolve Fluo-3 AM in anhydrous DMSO to a final concentration of 1-5 mM. Store the stock solution at -20°C, protected from light and moisture.

-

Prepare the loading buffer: On the day of the experiment, thaw the Fluo-3 AM stock solution. For a final loading concentration of 4 µM, dilute the stock solution in a physiological buffer. To aid in dye solubilization, first mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting in the buffer.[2][10] If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[9]

-

Cell Loading:

-

For adherent cells: Remove the culture medium and wash the cells with the physiological buffer. Add the Fluo-3 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[9]

-

For suspension cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend the cells in the Fluo-3 AM loading buffer. Incubate for 30-60 minutes at room temperature or 37°C with gentle agitation, protected from light.[3]

-

-

Wash: After incubation, remove the loading buffer and wash the cells 2-3 times with the physiological buffer (containing probenecid if used) to remove any extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the Fluo-3 AM within the cells.[10]

-

Measurement: The cells are now ready for fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~488 nm and emission detection at ~525 nm.[3]

In Situ Calibration of Intracellular Calcium Concentration

To convert fluorescence intensity values into absolute intracellular calcium concentrations, an in situ calibration is necessary. This protocol describes a common method using ionomycin (B1663694), a calcium ionophore.

Materials:

-

Fluo-3 AM loaded cells (from Protocol 4.1)

-

Calcium-free buffer (e.g., HBSS with EGTA)

-

Calcium-saturating buffer (e.g., HBSS with a high concentration of CaCl₂)

-

Ionomycin

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

Procedure:

-

Baseline Measurement (F): Record the fluorescence intensity of the Fluo-3 loaded cells in a normal physiological buffer.

-

Maximum Fluorescence (Fmax): Add a saturating concentration of ionomycin (e.g., 5-10 µM) to the cells in the presence of a high concentration of extracellular calcium (e.g., 1-2 mM CaCl₂). This will clamp the intracellular calcium concentration at a saturating level, and the resulting fluorescence intensity is Fmax.

-

Minimum Fluorescence (Fmin): After the Fmax measurement, chelate all the calcium by adding a high concentration of EGTA (e.g., 10-20 mM) to the calcium-free buffer containing ionomycin. The resulting fluorescence intensity is Fmin.

-

Calculation of [Ca²⁺]i: The intracellular calcium concentration can be calculated using the Grynkiewicz equation:

[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)

Where Kd is the dissociation constant of Fluo-3 for Ca²⁺ (~390 nM).[7] It is important to note that the in situ Kd can be influenced by the intracellular environment.[8]

Visualization of Cellular Processes and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows where Fluo-3 AM is instrumental.

Caption: Experimental workflow for measuring intracellular calcium using Fluo-3 AM.

References

- 1. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. m.youtube.com [m.youtube.com]

- 5. biotium.com [biotium.com]

- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 7. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]

- 8. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 9. Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes | Journal of Neuroscience [jneurosci.org]

- 10. Fluo-3-AM Assay [protocols.io]

Fluo-3 AM: An In-depth Technical Guide for Studying Calcium Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis.[1] The ability to accurately measure intracellular calcium dynamics is therefore crucial for understanding cellular physiology and pathophysiology. Fluorescent indicators are indispensable tools for this purpose, and among them, Fluo-3 acetoxymethyl (AM) ester has been a widely used probe for monitoring intracellular calcium concentration changes in living cells.[2][3] This technical guide provides a comprehensive overview of Fluo-3 AM, its properties, experimental protocols for its use, and its application in studying calcium signaling pathways, with a focus on providing practical information for researchers and professionals in drug development.

Fluo-3 AM: Core Properties and Mechanism of Action

Fluo-3 AM is a cell-permeant derivative of the calcium indicator Fluo-3.[4] The acetoxymethyl ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[5][6] Once inside the cell, intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Fluo-3 in the cytoplasm.[2][7]

Fluo-3 itself is a fluorescent chelator that exhibits a large increase in fluorescence intensity upon binding to Ca²⁺.[8] In its Ca²⁺-free form, Fluo-3 is essentially non-fluorescent.[4][9] However, upon binding to calcium, its fluorescence quantum yield increases dramatically, resulting in a fluorescence enhancement of over 100-fold.[3][5][10] This significant increase in fluorescence provides a high-contrast signal for detecting changes in intracellular calcium levels.[2]

Unlike ratiometric indicators like Fura-2, Fluo-3 is a single-wavelength indicator, meaning its excitation and emission maxima do not shift upon Ca²⁺ binding.[4] This makes it well-suited for use in instrumentation with single excitation sources, such as confocal microscopes and flow cytometers, often utilizing the 488 nm argon-ion laser line.[3][4]

Quantitative Data Summary

The key photophysical and chemical properties of Fluo-3 are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Excitation Maximum (Ca²⁺-bound) | 506 nm | [3][4][11] |

| Emission Maximum (Ca²⁺-bound) | 526 nm | [3][4][11] |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 - 450 nM | [3][4][11][12] |

| Molecular Weight (Fluo-3 AM) | 1129.85 g/mol | [13] |

| Extinction Coefficient (after hydrolysis) | 86,000 M⁻¹cm⁻¹ at 506 nm | [4][11] |

| Fluorescence Increase upon Ca²⁺ Binding | > 100-fold | [3][5][10] |

| Solubility | Soluble in DMSO | [4] |

Experimental Protocols

The following sections provide detailed methodologies for using Fluo-3 AM to measure intracellular calcium.

Reagent Preparation

1. Fluo-3 AM Stock Solution:

-

Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][13]

-

Warm both the Fluo-3 AM solid and DMSO to room temperature before mixing to ensure complete dissolution.[4]

-

The stock solution can be stored at -20°C, protected from light and moisture, for several months.[3][4] Avoid repeated freeze-thaw cycles.[14]

2. Pluronic® F-127 Solution:

-

Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.[13] Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the water-insoluble Fluo-3 AM in aqueous loading buffers.[4][8]

3. Probenecid (B1678239) Stock Solution (Optional):

-

Prepare a 250 mM stock solution of probenecid in a suitable buffer (e.g., HHBS or a buffer of your choice) by first dissolving it in an equal volume of 1 M NaOH.[15] Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified Fluo-3 from the cells.[5][13]

Cell Loading Protocol

This protocol provides a general guideline for loading adherent or suspension cells with Fluo-3 AM. Optimization of dye concentration, loading time, and temperature may be required for different cell types and experimental conditions.

| Parameter | Recommended Range | Notes |

| Final Fluo-3 AM Concentration | 1 - 5 µM | Higher concentrations can lead to cytotoxicity and compartmentalization. |

| Final Pluronic® F-127 Concentration | 0.02 - 0.04% | Helps to prevent dye aggregation. |

| Final Probenecid Concentration | 1 - 2.5 mM | Reduces dye leakage from cells. |

| Loading Temperature | Room Temperature to 37°C | Incubation at 37°C can increase dye compartmentalization into organelles.[4] |

| Loading Time | 15 - 60 minutes | Longer incubation times may be necessary for some cell types. |

Procedure:

-

Prepare Loading Buffer: Dilute the Fluo-3 AM stock solution and Pluronic® F-127 stock solution into a buffered physiological medium of choice (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES) to achieve the desired final concentrations. If using probenecid, add it to the loading buffer as well.[13][15]

-

Cell Loading:

-

For adherent cells, remove the culture medium and add the Fluo-3 AM loading buffer.

-

For suspension cells, centrifuge the cells, remove the supernatant, and resuspend them in the loading buffer.

-

-

Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.[8][13]

-

Washing: After incubation, wash the cells several times with indicator-free medium (containing probenecid, if used) to remove extracellular Fluo-3 AM.[13]

-

De-esterification: Incubate the cells for an additional 30 minutes in indicator-free medium to allow for complete de-esterification of the Fluo-3 AM within the cells.[13] The cells are now ready for fluorescence measurement.

Fluorescence Measurement and Data Analysis

Fluorescence measurements can be performed using various instruments, including fluorescence microscopes, microplate readers, and flow cytometers, equipped with appropriate excitation and emission filters for fluorescein.[2][15]

Data Acquisition:

-

Excitation: ~488 nm

-

Emission: ~525 nm

Calculation of Intracellular Calcium Concentration:

Since Fluo-3 is a non-ratiometric indicator, calculating the absolute intracellular Ca²⁺ concentration ([Ca²⁺]i) is more complex than with ratiometric dyes. However, an estimation can be made using the following equation, which requires calibration experiments to determine the minimum (Fmin) and maximum (Fmax) fluorescence intensities:

[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)[4]

Where:

-

[Ca²⁺]i is the intracellular calcium concentration.

-

Kd is the dissociation constant of Fluo-3 for Ca²⁺ (~390-450 nM).[3][4][11][12]

-

F is the fluorescence intensity of the experimental sample.

-

Fmin is the fluorescence intensity in the absence of calcium (determined by adding a calcium chelator like EGTA).

-

Fmax is the fluorescence intensity at saturating calcium concentrations (determined by adding a calcium ionophore like ionomycin (B1663694) in the presence of high extracellular calcium).

Often, Fluo-3 data is presented as a change in fluorescence intensity relative to the baseline fluorescence (F/F₀), which provides a qualitative measure of calcium mobilization.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of Fluo-3 AM.

Caption: Mechanism of Fluo-3 AM action within a cell.

Caption: A typical experimental workflow for using Fluo-3 AM.

Caption: A simplified Gq-coupled GPCR calcium signaling pathway.

Applications in Research and Drug Development

Fluo-3 AM has been instrumental in a wide range of research applications, including:

-

High-Throughput Screening (HTS): Its robust signal and compatibility with automated fluorescence plate readers make Fluo-3 AM a valuable tool for screening compound libraries for their effects on intracellular calcium mobilization, particularly for G-protein coupled receptor (GPCR) and ion channel targets.[12][13]

-

Studying Calcium Dynamics: Fluo-3 has been used to visualize and quantify calcium waves, sparks, and oscillations in various cell types, providing insights into the spatio-temporal organization of calcium signaling.[2]

-

Neuroscience: It has been employed to monitor neuronal activity and synaptic transmission by detecting calcium influx through voltage-gated calcium channels and NMDA receptors.[16]

-

Cardiovascular Research: Fluo-3 has been used to study calcium handling in cardiomyocytes, providing a deeper understanding of excitation-contraction coupling and arrhythmias.[17]

Troubleshooting and Considerations

-

Compartmentalization: In some cell types, Fluo-3 can accumulate in organelles such as mitochondria, leading to a non-cytosolic calcium signal.[4] Lowering the loading temperature and dye concentration can help to minimize this effect.[13]

-

Dye Leakage: The de-esterified Fluo-3 can be actively transported out of the cell by organic anion transporters.[5][13] The use of probenecid can mitigate this issue.

-

Phototoxicity and Photobleaching: Like all fluorescent dyes, Fluo-3 is susceptible to photobleaching and can induce phototoxicity upon prolonged or intense illumination. It is important to use the lowest possible excitation light intensity and exposure time.

-

Calibration: Accurate determination of absolute intracellular calcium concentrations requires careful calibration experiments (Fmin and Fmax). Variations in intracellular conditions can affect the Kd of the dye.[18]

Conclusion

Fluo-3 AM remains a powerful and widely used tool for studying intracellular calcium signaling. Its large dynamic range, compatibility with common instrumentation, and well-established protocols make it an accessible and reliable choice for a variety of applications in basic research and drug discovery. By understanding its properties, following optimized protocols, and being mindful of its limitations, researchers can effectively leverage Fluo-3 AM to unravel the complex and vital roles of calcium in cellular function.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Fluo-3 - Wikipedia [en.wikipedia.org]

- 3. Fluo-3 | AAT Bioquest [aatbio.com]

- 4. biotium.com [biotium.com]

- 5. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]

- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. biotium.com [biotium.com]

- 12. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]

- 13. abpbio.com [abpbio.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. Calcium signaling - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

Fluo-3 Acetoxymethyl Ester: A Technical Guide to a Classic Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

Fluo-3 acetoxymethyl ester (Fluo-3 AM) is a cell-permeant fluorescent indicator widely utilized for the measurement of intracellular calcium concentration ([Ca²⁺]i). Its introduction was a pivotal development in the study of calcium signaling, enabling researchers to visualize and quantify calcium dynamics in living cells. This technical guide provides an in-depth overview of the core properties of Fluo-3 AM, detailed experimental protocols, and a discussion of its mechanism of action.

Core Properties and Characteristics

Fluo-3 AM is the acetoxymethyl ester derivative of Fluo-3. The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now hydrophilic and active Fluo-3 molecule in the cytosol. Fluo-3 itself is essentially non-fluorescent in the absence of calcium. Upon binding to Ca²⁺, it exhibits a significant increase in fluorescence intensity (up to 40-fold or more), making it a sensitive indicator for detecting changes in intracellular calcium levels.[1][2]

Physicochemical and Spectral Properties

The key quantitative properties of Fluo-3 are summarized in the table below, providing a quick reference for experimental design and data interpretation.

| Property | Value | Reference(s) |

| Chemical Formula | C₅₁H₅₀Cl₂N₂O₂₃ | [3][4] |

| Molecular Weight | 1129.85 g/mol | [3][4] |

| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | [1] |

| Emission Wavelength (Ca²⁺-bound) | ~526 nm | [1] |

| Extinction Coefficient (ε) | 86,000 M⁻¹cm⁻¹ at 506 nm (after hydrolysis) | [1] |

| Quantum Yield (Φ) | ~0.14 - 0.18 (at saturating Ca²⁺) | [5][6] |

| Dissociation Constant (Kd for Ca²⁺) | ~390 - 450 nM (in vitro) | [1][6] |

| Solubility | Soluble in anhydrous DMSO | [4] |

Mechanism of Action and Cellular Processing

The utility of Fluo-3 AM as an intracellular calcium indicator is predicated on a multi-step process that begins with its entry into the cell and culminates in a calcium-dependent fluorescent signal. This signaling pathway is visualized in the diagram below.

Caption: Mechanism of Fluo-3 AM for intracellular calcium detection.

Experimental Protocols

Precise and consistent methodology is crucial for obtaining reliable data with Fluo-3 AM. The following sections provide a detailed workflow for cell loading and subsequent calcium imaging.

Stock Solution Preparation

-

Reconstitution: Prepare a stock solution of Fluo-3 AM in the range of 1-5 mM using anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] Ensure the DMSO is of high quality to prevent degradation of the AM ester.

-

Storage: Store the stock solution at -20°C, protected from light and moisture.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Cell Loading with Fluo-3 AM

The following is a general protocol for loading adherent or suspension cells with Fluo-3 AM. Optimization of dye concentration, loading time, and temperature may be necessary for different cell types.

Caption: Experimental workflow for loading cells with Fluo-3 AM.

Detailed Steps:

-

Prepare Loading Buffer: Dilute the Fluo-3 AM stock solution into a buffered physiological medium (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES) to a final working concentration of 1-5 µM.[3][7]

-

Optional: To aid in the dispersion of the hydrophobic Fluo-3 AM in the aqueous buffer, a non-ionic detergent like Pluronic® F-127 can be added to the loading buffer at a final concentration of approximately 0.02%.[3]

-

Optional: To reduce the leakage of the de-esterified Fluo-3 from the cells via organic anion transporters, an inhibitor such as probenecid (B1678239) can be included in the loading and subsequent imaging buffers at a concentration of 1-2.5 mM.[3]

-

-

Cell Incubation: Replace the cell culture medium with the prepared loading buffer and incubate the cells for 15-60 minutes at 20-37°C, protected from light.[3] Optimal loading times and temperatures should be determined empirically. Lowering the incubation temperature can sometimes reduce the compartmentalization of the dye into organelles.[1]

-

Washing: After incubation, wash the cells at least twice with indicator-free physiological buffer (containing probenecid, if used) to remove any extracellular dye.[3][7]

-

De-esterification: Incubate the washed cells for an additional 30 minutes in the indicator-free buffer to allow for the complete de-esterification of the Fluo-3 AM that has entered the cells.[3]

Calcium Imaging and Data Acquisition

Once the cells are loaded with Fluo-3, they are ready for fluorescence imaging.

-

Instrumentation: Use a fluorescence microscope, confocal microscope, flow cytometer, or microplate reader equipped with appropriate filters for fluorescein (B123965) isothiocyanate (FITC).[2][7]

-

Excitation and Emission: Excite the cells at approximately 488-506 nm and collect the emitted fluorescence at around 526 nm.[1][2]

-

Baseline Measurement: Record a baseline fluorescence level before stimulating the cells.

-

Cell Stimulation: Introduce an agonist or stimulus known to induce a calcium response.

-

Data Recording: Continuously record the fluorescence intensity over time to monitor the changes in intracellular calcium. The change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) is often used to represent the calcium signal (ΔF/F₀).

Considerations and Limitations

-

Non-Ratiometric Indicator: Fluo-3 is a single-wavelength indicator, meaning its fluorescence intensity changes upon calcium binding, but its excitation and emission wavelengths do not shift.[1] This makes it susceptible to artifacts from changes in cell volume, dye concentration, and illumination intensity. Therefore, it is more suitable for reporting relative changes in [Ca²⁺]i rather than absolute concentrations without calibration.

-

Signal-to-Background: While Fluo-3 exhibits a large dynamic range, its low fluorescence in the calcium-free state can sometimes lead to a lower signal-to-background ratio compared to newer generation indicators.

-

Phototoxicity: As with any fluorescent dye, prolonged exposure to high-intensity excitation light can lead to phototoxicity and photobleaching. It is important to use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.

-

Dye Compartmentalization: AM ester dyes can sometimes accumulate in organelles such as mitochondria, which can complicate the interpretation of cytosolic calcium signals.[1] Performing the loading at room temperature may help to minimize this effect.[1]

Conclusion

Fluo-3 AM remains a valuable and widely used tool for investigating intracellular calcium signaling. Its compatibility with common instrumentation, large fluorescence increase upon calcium binding, and well-established protocols make it an accessible and reliable choice for a variety of applications in basic research and drug discovery. By understanding its fundamental properties and adhering to optimized experimental procedures, researchers can effectively harness the power of Fluo-3 AM to unravel the complexities of calcium-mediated cellular processes.

References

- 1. biotium.com [biotium.com]

- 2. Fluo-3 - Wikipedia [en.wikipedia.org]

- 3. abpbio.com [abpbio.com]

- 4. Fluo-3 AM, Fluorescent calcium Indicator (CAS 121714-22-5) | Abcam [abcam.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]

- 7. medchemexpress.com [medchemexpress.com]

Fluo-3 AM: A Technical Guide to Intracellular Calcium Indicator Loading

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanisms by which the calcium indicator Fluo-3 acetoxymethyl (AM) ester enters and functions within live cells. It details the principles of AM ester-mediated loading, presents experimental protocols, and summarizes key quantitative data to facilitate its effective use in research and development.

The Core Mechanism: Acetoxymethyl Ester-Mediated Cell Loading

The capacity of Fluo-3 AM to enter live cells hinges on a chemical modification strategy that transiently converts a cell-impermeant molecule into a cell-permeant one. The core principle involves masking negatively charged carboxylate groups with acetoxymethyl (AM) esters.[1] This modification renders the molecule uncharged and significantly more hydrophobic, allowing it to passively diffuse across the lipid bilayer of the plasma membrane.[2][3][4]

Once inside the cell, the landscape changes. The cytoplasm is rich in ubiquitous, non-specific esterase enzymes that recognize and cleave the AM ester groups.[5][6][7][8] This enzymatic hydrolysis serves two critical functions:

-

Restoration of Charge: It unmasks the carboxylate groups, regenerating the polar, negatively charged Fluo-3 molecule.[1][2]

-

Intracellular Trapping: The now hydrophilic Fluo-3 is no longer membrane-permeant and becomes effectively trapped within the cytosol, where it can interact with its target, calcium ions (Ca²+).[2][7][9]

This elegant mechanism has become a cornerstone of cell biology, enabling the non-invasive introduction of a wide array of fluorescent probes and chelators into living cells.[1]

Signaling Pathway and Chemical Transformation

The journey of Fluo-3 AM from an extracellular probe to an active intracellular Ca²+ sensor involves a straightforward, enzyme-catalyzed transformation. The process begins with the passive diffusion of the hydrophobic Fluo-3 AM across the cell membrane. Intracellularly, esterases hydrolyze the AM esters, releasing the active Fluo-3, along with formaldehyde (B43269) and acetic acid as byproducts.[7] The free Fluo-3 remains largely non-fluorescent until it binds to free cytosolic calcium, a key event in many signal transduction pathways. This binding event induces a conformational change in the Fluo-3 molecule, leading to a dramatic increase in its fluorescence quantum yield.[5][9][10][11]

Quantitative Data Summary

The effective application of Fluo-3 AM relies on understanding its chemical and spectral properties. The following tables summarize key quantitative parameters.

Table 1: Properties of Fluo-3 AM and Fluo-3

| Parameter | Fluo-3 AM | Fluo-3 (Hydrolyzed) | Reference(s) |

|---|---|---|---|

| Molecular Weight | 1129.85 g/mol | 854.65 g/mol (acid form) | [3][12] |

| Cell Permeability | Permeant | Impermeant | [3][13] |

| Ca²+ Binding | No | Yes | [14] |

| Fluorescence | Essentially non-fluorescent | Low (Ca²⁺-free), High (Ca²⁺-bound) | [5][9][11] |

| Excitation Max (Ca²⁺-bound) | N/A | ~506 nm | [14][15] |

| Emission Max (Ca²⁺-bound) | N/A | ~526 nm | [14][15] |

| Ca²+ Dissociation Constant (Kd) | N/A | ~390 nM | [11][13] |

| Quantum Yield (Ca²⁺-saturated) | N/A | ~0.15 |[11][13] |

Table 2: Typical Experimental Loading Conditions

| Parameter | Typical Range | Notes | Reference(s) |

|---|---|---|---|

| Stock Solution | 1 - 10 mM in anhydrous DMSO | Prepare fresh; store desiccated at -20°C. | [3][4][6] |

| Working Concentration | 1 - 10 µM | Optimal concentration is cell-type dependent. 4-5 µM is a common starting point. | [3][4][6][16] |

| Incubation Time | 15 - 60 minutes | Longer times may lead to compartmentalization. | [3][6][16] |

| Incubation Temperature | 20°C to 37°C | Lower temperatures can reduce compartmentalization and dye extrusion. | [3][13][16] |

| Pluronic® F-127 | ~0.02% (w/v) | Non-ionic detergent to aid solubilization of Fluo-3 AM in aqueous buffer. | [3][4][14][17] |

| Probenecid (B1678239) | 1 - 2.5 mM | Organic anion transporter inhibitor to reduce dye leakage post-hydrolysis. |[3][4][13] |

Experimental Protocols and Workflow

Successful loading of cells with Fluo-3 AM requires careful optimization of dye concentration, incubation time, and temperature for each specific cell type. The following are generalized protocols for adherent and suspension cells.

Protocol 1: Loading Adherent Cells

-

Cell Preparation: Culture adherent cells on a suitable imaging substrate (e.g., sterile glass coverslips, imaging-specific microplates). Ensure cells are healthy and sub-confluent.

-

Reagent Preparation:

-

Allow all reagents to warm to room temperature.

-

Prepare a 1-5 mM stock solution of Fluo-3 AM in high-quality, anhydrous DMSO.[3]

-

Prepare a loading buffer, typically a buffered physiological medium like Hanks' Balanced Salt Solution (HBSS) with HEPES (pH 7.2-7.4).[10][17]

-

Optional: To aid dye dispersion, add Pluronic® F-127 to the loading buffer for a final concentration of approximately 0.02%.[3][17]

-

-

Loading:

-

Dilute the Fluo-3 AM stock solution into the loading buffer to a final working concentration of 1-5 µM. Vortex briefly to mix.[16]

-

Remove the culture medium from the cells and add the Fluo-3 AM working solution, ensuring the cells are completely covered.

-

Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.[16][17]

-

-

Wash and De-esterification:

-

Remove the loading solution and wash the cells twice with indicator-free medium to remove any dye associated with the cell surface.[3][6]

-